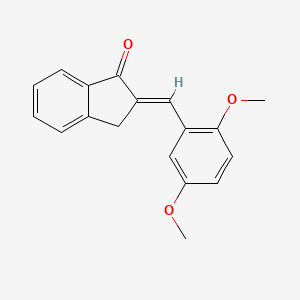

2-((2,5-Dimethoxyphenyl)methylene)indan-1-one

Description

2-((2,5-Dimethoxyphenyl)methylene)indan-1-one is a benzylidene indanone derivative characterized by a central indan-1-one scaffold substituted with a 2,5-dimethoxyphenyl group at the 2-position via a methylene bridge. This compound has garnered attention for its potent antiplatelet aggregation activity, particularly in inhibiting human platelet aggregation induced by arachidonic acid and collagen. Synthesized and studied by Varache-Béranger et al. (1987), it demonstrated superior inhibitory effects compared to aspirin, establishing it as a lead compound in its structural class .

Properties

CAS No. |

109857-08-1 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-3H-inden-1-one |

InChI |

InChI=1S/C18H16O3/c1-20-15-7-8-17(21-2)13(11-15)10-14-9-12-5-3-4-6-16(12)18(14)19/h3-8,10-11H,9H2,1-2H3/b14-10+ |

InChI Key |

AQIGYOBITVDOJL-GXDHUFHOSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/2\CC3=CC=CC=C3C2=O |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2CC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

The methylene bridge linking indan-1-one and the dimethoxyphenyl group is typically formed via condensation. The Knoevenagel reaction, employing a base catalyst, is widely used for such α,β-unsaturated ketone formations. For instance, Meldrum’s acid derivatives are synthesized by condensing aldehydes with active methylene compounds in methanol at room temperature, yielding 89% product. Adapting this to 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one:

Procedure :

-

Combine indan-1-one (1 eq.), 2,5-dimethoxybenzaldehyde (1 eq.), and piperidine (10 mol%) in ethanol.

-

Reflux under Dean-Stark conditions to remove water, driving the reaction to completion.

-

Isolate the product via filtration or column chromatography.

Optimization Insights :

Acid-Catalyzed Condensation

Alternative methods utilize protic acids. For example, the synthesis of 5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene) Meldrum’s acid derivatives employs methanol as both solvent and acid catalyst. Applied here:

Procedure :

-

Stir indan-1-one and 2,5-dimethoxybenzaldehyde in methanol with a catalytic amount of sulfuric acid.

-

Monitor via TLC until completion (12–24 hours).

-

Precipitate the product by pouring the mixture into ice water.

Advantages : Simplicity and room-temperature conditions.

Challenges : Lower yields (70–80%) compared to base-catalyzed methods.

Spectroscopic Characterization

Successful synthesis requires validation through spectroscopic data:

-

IR Spectroscopy : Expected peaks include C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹).

-

¹H NMR :

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Knoevenagel | Piperidine | Ethanol | Reflux | 85–90 |

| Acid-Catalyzed | H₂SO₄ | Methanol | Room temp | 70–80 |

| Meldrum’s Analog | None | Methanol | Room temp | 89 |

Key Observations :

-

Base-catalyzed methods offer higher yields but require rigorous dehydration.

-

Acid-catalyzed routes are simpler but less efficient.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of 2-(2,5-dimethoxybenzyl)-2,3-dihydro-1H-inden-1-one.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Research indicates that 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one exhibits various biological activities:

Antimicrobial Properties:

In vitro studies have demonstrated significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for various strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1–2 |

| Enterococcus faecalis | 1–2 |

| Escherichia coli | 2–8 |

| Salmonella enterica | 2–8 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxic Effects:

The compound has also been investigated for its cytotoxic properties against cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells, making it a potential therapeutic agent in oncology.

Chemistry

In the field of chemistry, 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one serves as a precursor for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

The compound's interactions with biological systems are of particular interest. Studies have shown that it can act as an effective ligand for various molecular targets, enhancing its potential use in drug design and development.

Medicine

Research into the therapeutic applications of this compound has revealed its potential as an anti-inflammatory and antioxidant agent. Its unique structure allows it to interact with multiple biological pathways, which may lead to novel treatments for various diseases .

Industry

In industrial applications, 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one is being explored for its use in developing fluorescent dyes and materials with specific optical properties. This includes applications in organic electronics and photopolymerization processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as enhanced antimicrobial effects . Additionally, the compound’s methoxy groups and benzylidene moiety contribute to its reactivity and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzylidene indanones represent a class of compounds where the indan-1-one core is functionalized with aromatic substituents. The antiplatelet activity of these derivatives is highly dependent on the substituents’ electronic and steric properties. Below is a detailed comparison of 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one with analogs from the same study:

Key Structural and Functional Differences

*Examples of substituents tested include mono-methoxy, di-methoxy (varying positions), and halogenated phenyl groups.

Critical Findings

- Substituent Position Matters : The 2,5-dimethoxy configuration maximizes electron-donating effects and optimal steric arrangement, enhancing interaction with platelet aggregation pathways. Derivatives with 3,4-dimethoxy or single methoxy groups showed reduced activity .

- Potency Relative to Aspirin : The compound’s activity against collagen-induced aggregation (24× aspirin) exceeds its effect on arachidonic acid pathways (17× aspirin), suggesting selectivity in mechanism .

- Lack of Activity in Non-Indanone Analogs: Compounds with thiopyranylidene ketone scaffolds or phenol-based structures (e.g., 25H-NBOH derivatives) exhibit distinct pharmacological profiles, underscoring the importance of the indanone core for antiplatelet efficacy .

Research Findings and Mechanistic Insights

The 1987 study by Varache-Béranger et al. synthesized and evaluated over 20 benzylidene indanones. Key results include:

- Dose-Response Relationships : 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one achieved 50% inhibition (IC₅₀) at significantly lower concentrations than aspirin, with minimal cytotoxicity observed in vitro .

- Structure-Activity Relationship (SAR) :

- Electron-Donating Groups : Methoxy groups at the 2- and 5-positions enhance resonance stabilization, facilitating interactions with cyclooxygenase (COX) or thromboxane synthase.

- Steric Effects : Bulkier substituents (e.g., 3,4,5-trimethoxy) reduced activity, likely due to hindered binding .

Biological Activity

2-((2,5-Dimethoxyphenyl)methylene)indan-1-one, also known as 2-(2,5-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one, is a benzylidene derivative characterized by a dihydroindenone core and two methoxy groups at the 2 and 5 positions of the benzylidene ring. This compound has garnered attention for its diverse biological activities, including antimicrobial properties, antioxidant effects, and potential therapeutic applications.

Synthesis

The synthesis of 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one typically involves a condensation reaction between 2,5-dimethoxybenzaldehyde and 2,3-dihydro-1H-inden-1-one. This reaction is commonly conducted under basic conditions using piperidine or sodium hydroxide in solvents like ethanol or toluene. The mixture is refluxed to ensure complete conversion of the reactants into the desired product.

Antimicrobial Properties

Research indicates that 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For instance, the compound demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL depending on the bacterial strain .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1–2 |

| Enterococcus faecalis | 1–2 |

| Escherichia coli | 2–8 |

| Salmonella enterica | 2–8 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In cell-based experiments, it exhibited potential in scavenging free radicals and reducing oxidative stress markers. The antioxidant activity was assessed using various assays, indicating that it can effectively inhibit reactive oxygen species (ROS) generation .

Cytotoxic Effects

Further investigations into the cytotoxicity of 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one revealed that it has selective cytotoxic effects against certain cancer cell lines while maintaining low toxicity in normal cells. For example, studies demonstrated that concentrations up to 20 µM did not significantly affect cell viability in B16F10 murine melanoma cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. As a ligand, it can form coordination complexes that enhance its antimicrobial effects. The binding affinity and interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one. For instance, reports of compounds from the same class exhibiting similar biological activities provide insights into their pharmacological profiles and therapeutic potentials .

Q & A

Q. What are the recommended synthetic pathways for 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one, and how can reaction conditions be optimized for yield?

Q. How can the purity and structural integrity of 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one be validated post-synthesis?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Confirm structure via -NMR (look for characteristic peaks: δ 7.8–8.1 ppm for the exocyclic methylene, δ 3.8–4.0 ppm for methoxy groups) and FT-IR (C=O stretch at ~1680 cm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 308.1 .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in experimental settings?

- Methodological Answer : The compound is lipophilic (logP ~3.2) and soluble in DMSO or dichloromethane. Stability studies under varying pH (4–9) and light exposure should be conducted. For long-term storage, keep in amber vials at –20°C under inert gas to prevent oxidation of the methylene group .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methoxy vs. pyridyl groups) influence the electronic properties and bioactivity of indan-1-one derivatives?

- Methodological Answer : Substituents modulate electron density via resonance/inductive effects. For example, electron-donating methoxy groups (as in the target compound) enhance π-conjugation, while pyridyl groups (e.g., MM0677.13 in ) introduce hydrogen-bonding potential. Compare redox potentials via cyclic voltammetry or DFT calculations (e.g., HOMO-LUMO gaps) to correlate with bioactivity trends.

Q. How can discrepancies in pharmacological data (e.g., IC50_{50}50 variability) for analogs of this compound be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using orthogonal assays (e.g., fluorescence polarization vs. SPR) and validate with positive controls. For instance, analogs like MM0677.08 show divergent activities depending on substituent orientation; molecular docking studies can clarify binding mode inconsistencies.

Q. What computational strategies are effective for predicting the metabolic stability of 2-((2,5-Dimethoxyphenyl)methylene)indan-1-one?

- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to identify metabolic hotspots (e.g., demethylation of methoxy groups). MD simulations (AMBER/CHARMM force fields) can model cytochrome P450 interactions. Compare with experimental microsomal stability data (e.g., t) from liver S9 fractions .

Data Contradiction Analysis

Q. Why do some studies report conflicting spectral data (e.g., NMR shifts) for structurally similar indan-1-one derivatives?

- Methodological Answer : Variations may stem from solvent effects (CDCl vs. DMSO-d) or tautomerism in the indanone core. For example, the methylene group’s chemical shift is sensitive to conjugation with adjacent substituents. Reproduce spectra under standardized conditions and reference to crystallographic data (if available) .

Research Design Considerations

Q. What in vitro assays are most suitable for evaluating the kinase inhibition potential of this compound?

- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to screen against a broad range of targets. For hit validation, employ TR-FRET-based assays (e.g., LanthaScreen™) with ATP-concentration titrations to determine inhibition modality (competitive vs. allosteric) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.